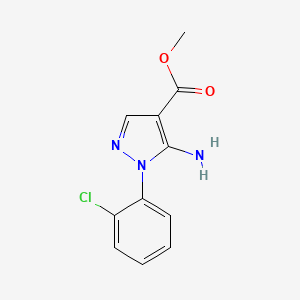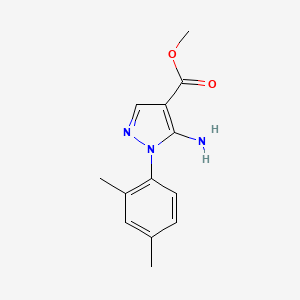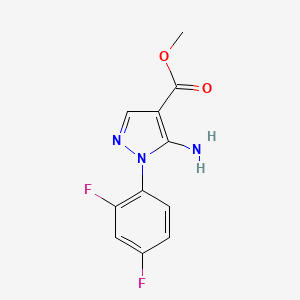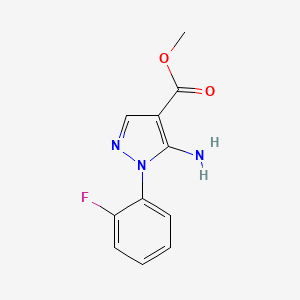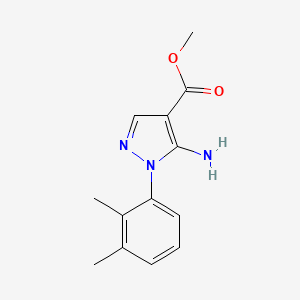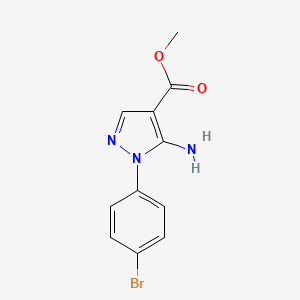
Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are organic compounds with a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds, such as 5-amino-1H-pyrazole-4-carbonitrile derivatives, has been achieved using a one-pot, multicomponent protocol . This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 5-amino-1H-pyrazole-4-carbonitriles, involve amination reactions with aqueous ammonia . The nitro group at position 5 of 1-methyl-4,5-dinitroimidazole is quite unstable, making it susceptible to nucleophilic substitution reactions .Applications De Recherche Scientifique
Structural and Theoretical Investigations
- The compound is used for combined experimental and theoretical studies in the domain of pyrazole-4-carboxylic acid derivatives. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, has been extensively studied using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, which help in understanding the compound's structural and spectral properties (Viveka et al., 2016).
Synthesis and Molecular Structures
- The compound is involved in the synthesis of various chemical structures, such as chalcones and bipyrazoles. For example, reactions involving similar pyrazole precursors have led to the creation of structurally diverse compounds with different molecular arrangements and properties (Cuartas et al., 2017).
Chemical Transformations
- It is used in chemical processes like nonaqueous diazotization, which is crucial for converting it to various esters. This demonstrates its role in chemical synthesis and the formation of different chemical entities (Beck et al., 1987).
Antibacterial Properties
- Some derivatives of this compound have been evaluated for their antibacterial activities, highlighting its potential application in the development of new antibacterial agents (Maqbool et al., 2014).
Cytotoxicity Studies
- Research has also been conducted on the cytotoxicity of derivatives, such as in the evaluation of their effects against Ehrlich Ascites Carcinoma cells. This underscores its significance in cancer research and drug development (Hassan et al., 2014).
Novel Synthesis Methods
- The compound is also central to novel synthesis methods for creating diverse chemical structures, further expanding its application in the field of chemical synthesis (Morabia & Naliapara, 2014).
Crystal Structure Analysis
- Its crystal structure has been determined, providing valuable information about its molecular geometry and interactions. This is crucial for understanding its physical and chemical properties (Minga, 2005).
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are likely to be key proteins or enzymes in the life cycle of the Leishmania and Plasmodium parasites .
Mode of Action
It is known that pyrazole compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the parasites . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
The biochemical pathways affected by Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate are likely to be those essential for the survival and replication of the Leishmania and Plasmodium parasites . The compound’s interaction with its targets may disrupt these pathways, leading to downstream effects that result in the death of the parasites .
Pharmacokinetics
The compound’s pharmacokinetic properties would significantly impact its bioavailability and efficacy as a therapeutic agent .
Result of Action
The result of the action of Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is the inhibition of the growth and proliferation of the Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action, efficacy, and stability of Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the parasites .
Propriétés
IUPAC Name |
methyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUYZWQAUUKRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)
![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
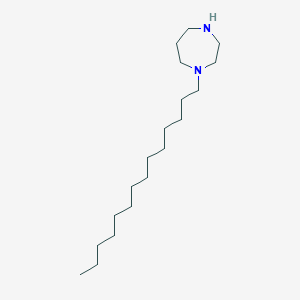
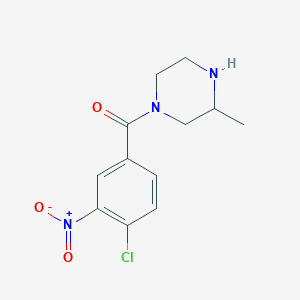
![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)
